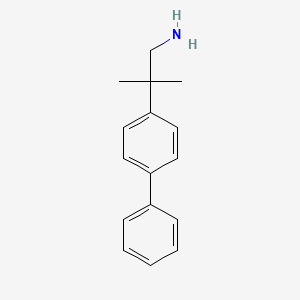

2-Methyl-2-(4-phenylphenyl)propan-1-amine

Übersicht

Beschreibung

2-Methyl-2-(4-phenylphenyl)propan-1-amine, also known as MPP, is a synthetic compound found in a variety of products, from pharmaceuticals to cosmetics. It is a colorless to pale yellow liquid, with a faint odor and a boiling point of about 166°C. MPP has a wide range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.

Wissenschaftliche Forschungsanwendungen

Transaminase-Mediated Synthesis

Specific Scientific Field

This application falls under the field of Biochemistry and Pharmaceutical Chemistry .

Summary of the Application

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Methods of Application or Experimental Procedures

In this work, the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines was reported .

Results or Outcomes

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Mixed Fermentation

Specific Scientific Field

This application is in the field of Food Science and Fermentation Technology .

Summary of the Application

The impact of mixed fermentation using Torulaspora delbrueckii Bio-119667 (TD) on the aroma composition of Munage grape base-wine (MGBW) was analysed .

Methods of Application or Experimental Procedures

The aroma composition of MGBW was analysed using HS-SPME-GC-MS widely targeted metabolomics .

Results or Outcomes

The levels of volatile aroma components, including terpenes, higher alcohols, aldehydes, heterocyclic compounds, and esters, were significantly higher in MGBW produced by mixed fermentation compared to the pure Saccharomyces yeast control fermentation . The content of esters increased by 26.3% after mixed fermentation .

Photoinitiator in UV-Curable Inks, Coatings, and Adhesives

Specific Scientific Field

This application is in the field of Material Science and Chemical Engineering .

Summary of the Application

“2-Methyl-2-(4-phenylphenyl)propan-1-amine” is used as a photoinitiator in UV-curable inks, coatings, and adhesives .

Methods of Application or Experimental Procedures

The compound is mixed into the ink, coating, or adhesive formulation. Upon exposure to UV light, it initiates a polymerization reaction, causing the material to harden .

Results or Outcomes

The use of “2-Methyl-2-(4-phenylphenyl)propan-1-amine” as a photoinitiator allows for rapid curing of inks, coatings, and adhesives, improving production efficiency and product performance .

Synthesis of Disubstituted 1-Phenylpropan-2-Amine Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .

Summary of the Application

“2-Methyl-2-(4-phenylphenyl)propan-1-amine” can be used in the synthesis of disubstituted 1-phenylpropan-2-amine derivatives, which are relevant in pharmaceutical chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives starting from prochiral ketones .

Results or Outcomes

The use of “2-Methyl-2-(4-phenylphenyl)propan-1-amine” in this synthesis method can lead to the production of pharmaceutically relevant compounds .

Synthesis of Novel Pesticides

Specific Scientific Field

This application is in the field of Agricultural Chemistry and Pesticide Science .

Summary of the Application

“2-Methyl-2-(4-phenylphenyl)propan-1-amine” can be used in the synthesis of novel pesticides . By introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring, researchers have successfully introduced trifluoroethyl thioether into the pyrimidine derivatives .

Methods of Application or Experimental Procedures

The compound is mixed into the pesticide formulation. The resulting compound, HNPC-A188, exhibits excellent acaricidal activity .

Results or Outcomes

HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen (LC50 = 0.13 mg/L) .

Synthesis of Trifluoroethyl Thioether Compounds

Summary of the Application

“2-Methyl-2-(4-phenylphenyl)propan-1-amine” can be used in the synthesis of trifluoroethyl thioether compounds . These compounds have been found to greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Methods of Application or Experimental Procedures

The synthesis involves the use of fluoroalkyl sulfur groups such as trifluoromethyl sulfur (-SCF3), difluoromethyl sulfur (-SCF2H), and trifluoroethyl sulfur (CF3CH2S-) .

Results or Outcomes

The use of “2-Methyl-2-(4-phenylphenyl)propan-1-amine” in this synthesis method can lead to the production of compounds with improved pharmacokinetic properties .

Eigenschaften

IUPAC Name |

2-methyl-2-(4-phenylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,12-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNGRFRVZJJPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-phenylphenyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)

![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)